4-[5-(Methylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid
Description
The compound 4-[5-(Methylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid (CAS: 727704-72-5) is a heterocyclic derivative featuring a 1,3,4-thiadiazole core fused with a benzoic acid moiety. Its molecular formula is C₁₀H₈N₂O₂S₃, with a molecular weight of 284.28 g/mol. The structure includes a methylsulfanyl (-SCH₃) substituent at the 5-position of the thiadiazole ring and a sulfanylidene (C=S) group at the 2-position.
Properties
IUPAC Name |
4-(5-methylsulfanyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S3/c1-16-9-11-12(10(15)17-9)7-4-2-6(3-5-7)8(13)14/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJANDPNALUZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=S)S1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169256 | |
| Record name | 4-[5-(Methylthio)-2-thioxo-1,3,4-thiadiazol-3(2H)-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727704-72-5 | |
| Record name | 4-[5-(Methylthio)-2-thioxo-1,3,4-thiadiazol-3(2H)-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727704-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(Methylthio)-2-thioxo-1,3,4-thiadiazol-3(2H)-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-[5-(Methylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid , with the CAS number 727704-72-5 , belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula :
- Molecular Weight : 284.37 g/mol
Structural Characteristics
The compound features a benzoic acid moiety linked to a thiadiazole ring, which is known to enhance biological activity through various mechanisms. The presence of sulfur atoms in the thiadiazole structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole ring exhibit significant inhibitory effects against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | EC50 (µg/mL) | Reference |
|---|---|---|---|
| A | Staphylococcus aureus | 125 | |
| B | E. coli | 150 | |
| C | Candida albicans | 200 |
Cytotoxicity and Anticancer Activity
Studies have shown that certain thiadiazole derivatives possess cytotoxic properties against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxic Effects on Cancer Cells
In a study evaluating the cytotoxic effects of various thiadiazole derivatives, compound A demonstrated an IC50 value of 30 µM against human breast cancer cells (MCF-7). This suggests potential for further development as an anticancer agent.
Anti-inflammatory Properties
Thiadiazole compounds have also been investigated for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
The biological activity of this compound can be attributed to:
- Reactivity with Biological Targets : The thiadiazole ring can form covalent bonds with nucleophiles in proteins, altering their function.
- Synergistic Effects : When combined with other pharmacologically active compounds, thiadiazoles can enhance overall efficacy through synergistic mechanisms.
Comparison with Similar Compounds
Substituent Variations: Methyl vs. Benzylsulfanyl
The most closely related analog is 4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid (CID 2451153, CAS: 733794-42-8). Key differences include:
- The methylsulfanyl group may enhance metabolic stability due to reduced susceptibility to oxidative cleavage compared to benzyl .
Heterocyclic Core Variations: Thiadiazole vs. Oxadiazole
Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate (C₂₀H₃₀N₄O₃S, ) exemplifies an oxadiazole-based analog.
Functional Group Comparisons: Sulfanylidene vs. Thioxo
The sulfanylidene (C=S) group in the target compound contrasts with thioxo (S=O) groups in compounds like 5-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methyl-benzoic acid ().
- C=S vs. S=O :
- C=S groups enhance π-electron delocalization, increasing aromaticity in the thiadiazole ring.
- S=O groups (e.g., sulfonyl or sulfonamide) improve water solubility but may reduce membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
